![molecular formula C29H34N6O4 B1192256 AZD5718 CAS No. 2041076-43-9](/img/no-structure.png)
AZD5718
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD5718 is a potent and selective FLAP inhibitor (IC50 = 2.0 nM) for Treatment of Coronary Artery Disease. AZD5718 demonstrated a dose dependent and greater than 90% suppression of leukotriene production over 24 h. Preclinical toxicology studies in rat and dog did not show any serious adverse events of clinical significance. Currently, AZD5718 is evaluated in a phase 2a study for treatment of coronary artery disease.
Applications De Recherche Scientifique
Pharmacokinetics and Potential in Cardiovascular Disease
Phase 1 Pharmacokinetics : AZD5718, a small-molecule anti-inflammatory drug, shows promise in reducing the risk of cardiovascular events after myocardial infarction in patients receiving statin therapy. A Phase 1 study focused on its pharmacokinetics, revealing insights into drug interactions, formulation effects, and food intake impacts on absorption. Importantly, AZD5718 effectively inhibits plasma leukotriene B4 levels, a key marker, suggesting its potential efficacy in patients with coronary artery disease (Ericsson et al., 2019).
Discovery and Early Clinical Development : The development of AZD5718 as a 5-lipoxygenase activating protein (FLAP) inhibitor highlights its role in attenuating proinflammatory and vasoactive leukotrienes, potentially benefiting coronary artery disease treatment. Early clinical development showed over 90% suppression of leukotriene production, supporting its further evaluation in a phase 2a study for coronary artery disease (Pettersen et al., 2019).
Safety and Tolerability
Initial Clinical Experience : AZD5718 demonstrated safety, tolerability, and a suitable pharmacokinetic profile in a first-in-human study. Its rapid absorption and ability to reduce leukotriene levels support its potential use in patients with coronary artery disease (Ericsson et al., 2018).
Pharmacodynamics in Japanese Subjects : A study focusing on healthy Japanese male subjects mirrored previous findings on the pharmacokinetics and pharmacodynamics of AZD5718, reinforcing its safety and tolerability. This supports its evaluation in diverse populations, including patients with coronary artery disease and chronic kidney disease (Knöchel et al., 2021).
Potential for Coronary Artery Disease
- FLAVOUR Study Design : The FLAVOUR study, a phase IIa efficacy and safety study, aims to evaluate AZD5718 in patients with recent myocardial infarction. It assesses the drug's impact on leukotriene levels and coronary microvascular function, highlighting its potential as a novel treatment to reduce residual risk in coronary artery disease (Prescott et al., 2020).
Propriétés
Numéro CAS |
2041076-43-9 |
---|---|
Nom du produit |
AZD5718 |
Formule moléculaire |
C29H34N6O4 |
Poids moléculaire |
530.629 |
Nom IUPAC |
(1R,2R)-2-{4-[3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1Hpyrazol-5-yl]benzoyl}-N-(4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazin-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C29H34N6O4/c1-18-16-24(35(33-18)25-8-4-5-15-39-25)19-9-11-20(12-10-19)27(36)21-6-2-3-7-22(21)28(37)32-23-17-31-34-14-13-30-29(38)26(23)34/h9-12,16-17,21-22,25H,2-8,13-15H2,1H3,(H,30,38)(H,32,37)/t21-,22-,25?/m1/s1 |
Clé InChI |
STCBLTCFJMDESY-QQMHWKEJSA-N |
SMILES |
O=C([C@H]1[C@H](C(C2=CC=C(C3=CC(C)=NN3C4CCCCO4)C=C2)=O)CCCC1)NC5=C(N(N=C5)CCN6)C6=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD5718; AZD-5718; AZD 5718; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.